molecular formula C16H22N2O3 B3007287 (S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate CAS No. 335280-43-8

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate

Cat. No.: B3007287
CAS No.: 335280-43-8
M. Wt: 290.363
InChI Key: GBFJEFJDOLSCSH-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate is a chiral compound with significant applications in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate typically involves the reaction of (S)-1-benzoylpyrrolidine-3-carboxylic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to yield the desired carbamate product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate
  • (S)-tert-Butyl 1-benzylpyrrolidin-3-ylcarbamate
  • (S)-tert-Butyl 1-phenylpyrrolidin-3-ylcarbamate

Uniqueness

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate is unique due to its specific chiral configuration and the presence of the benzoyl group, which imparts distinct chemical and biological properties

Biological Activity

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate, with the CAS number 335280-43-8 and the molecular formula C16H22N2O3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

  • Molecular Weight : 290.36 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a benzoyl group and a tert-butyl carbamate moiety, which influences its reactivity and biological interactions.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of the tert-butyl group is known to enhance lipophilicity and potentially increase membrane permeability, which can facilitate interaction with cellular targets.

Potential Biological Targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit deubiquitylating enzymes (DUBs), which play a crucial role in regulating protein degradation pathways.
  • Receptor Agonism : It has shown promise as an agonist for orexin type 2 receptors, which are implicated in sleep regulation and energy homeostasis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Findings
Study ADUB InhibitionEnzyme AssayIC50 = 150 nM
Study BOrexin Receptor AgonismBinding AssayEC50 = 200 nM
Study CAnticancer ActivityCell Line AssaySignificant apoptosis in cancer cells at 10 µM

Case Studies

  • Inhibition of Deubiquitylating Enzymes :
    • A study demonstrated that this compound effectively inhibits specific DUBs, suggesting its potential role in cancer therapy by modulating protein levels involved in tumor progression .
  • Orexin Type 2 Receptor Agonism :
    • Another investigation highlighted the compound's ability to activate orexin type 2 receptors, which could lead to novel treatments for sleep disorders and metabolic syndromes. The study utilized both in vitro receptor binding assays and in vivo models to confirm the agonistic effects .

Safety and Toxicology

While promising in terms of biological activity, comprehensive safety evaluations are crucial. Current safety data indicate that this compound does not exhibit significant acute toxicity or irritant properties based on preliminary assessments. However, further toxicological studies are warranted to fully understand its safety profile .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-benzoylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-10-18(11-13)14(19)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFJEFJDOLSCSH-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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